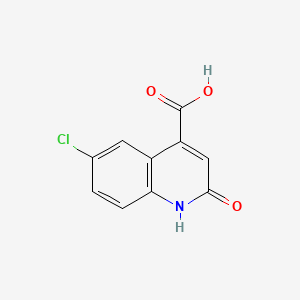

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

Description

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a chlorine atom at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 2. The quinoline scaffold is renowned for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The compound’s structural features—chlorine for lipophilicity, hydroxyl for hydrogen bonding, and carboxylic acid for solubility—make it a versatile intermediate for synthesizing bioactive derivatives. Its synthesis typically involves alkylation, esterification, or coupling reactions, as demonstrated in the preparation of propargyl derivatives and carboxamides .

Properties

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYRRFUUZGORKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-30-4 | |

| Record name | 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid typically involves the reaction of 6-chloro-2-hydroxyquinoline with suitable reagents to introduce the carboxylic acid group at the 4-position. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydroxyquinoline.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid has been extensively studied for its potential therapeutic applications:

-

Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against:

These findings suggest that this compound could be developed as an antimicrobial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus Low MIC observed Escherichia coli Moderate MIC observed -

Anticancer Activity : Recent studies have highlighted its anticancer potential through various in vitro assays. The following table summarizes findings on its efficacy against different cancer cell lines:

The compound demonstrated significant antiproliferative effects, particularly against colon cancer cell lines .

Cell Line IC50 (µM) Caco-2 (Colorectal Cancer) 37.4 HCT-116 (Colon Carcinoma) 8.9 MCF-7 (Breast Cancer) Not specified

Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibitors, particularly topoisomerase II, which is crucial for DNA replication and repair. Its ability to inhibit this enzyme can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapies .

Industrial Applications

In addition to its biological applications, 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is used in the production of dyes and pigments. Its unique chemical properties make it valuable in synthesizing various industrial chemicals .

Anticancer Research

A series of quinoline derivatives, including this compound, were synthesized and tested for their antiproliferative activity against human colorectal adenocarcinoma cell lines. The study utilized induced-fit docking studies to demonstrate how these compounds interact with PI3Kα, highlighting their potential as cancer therapeutics .

Antimicrobial Studies

A comprehensive evaluation of quinoline derivatives indicated that modifications at specific positions on the quinoline ring significantly impact their antimicrobial efficacy. The presence of the chloro group was found to enhance activity against certain bacterial strains .

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological profiles depending on substituent positions and functional groups. Below is a detailed comparison of 6-chloro-2-hydroxy-quinoline-4-carboxylic acid with structurally analogous compounds:

Structural and Functional Group Analysis

Stability and Reactivity

- Acid Sensitivity : The hydroxyl group at position 2 increases susceptibility to oxidation, necessitating protective strategies during synthesis .

- Metal Chelation : 2-Hydroxyphenyl-substituted derivatives form stable complexes with transition metals, useful in catalysis or imaging .

Key Research Findings

- SHELX Refinement: Structural studies using SHELX software confirm the planar quinoline ring and hydrogen-bonding networks involving OH and COOH groups .

- Biological Screening : 6-Chloro-2-hydroxy derivatives show IC₅₀ values <10 μM against Staphylococcus aureus, outperforming 2-chloro analogs .

- Thermal Stability: Methyl esters of 6-methoxy-2-arylquinoline-4-carboxylic acid exhibit higher melting points (>200°C) due to crystallinity .

Biological Activity

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antimalarial research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid features a quinoline core, which is known for its broad spectrum of biological activities. The presence of the chloro and hydroxy groups on the quinoline ring significantly influences its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acid exhibit notable antimicrobial properties. A study found that certain derivatives elicited profound effects on various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives, which demonstrated significant morphological changes in microbial cells, indicating a disruption in cellular integrity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid has been explored through various studies. For instance, a series of quinolone derivatives were synthesized and tested against human colorectal cancer cell lines (Caco-2 and HCT-116). The compounds exhibited distinct antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM . This suggests that modifications to the quinoline structure can enhance cytotoxicity against cancer cells.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | Caco-2 | 37.4 |

| HCT-116 | 8.9 |

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented, particularly against Plasmodium falciparum. A recent study highlighted that derivatives similar to 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid showed moderate potency against malaria parasites with mechanisms involving the inhibition of translation elongation factor 2 (PfEF2) . This novel mechanism presents a promising avenue for developing new antimalarial agents.

Table 3: Antimalarial Activity

| Compound | Strain | EC50 (nM) |

|---|---|---|

| 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid | P. falciparum (3D7) | 120 |

The biological activities of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid are attributed to various mechanisms:

- Antimicrobial : Disruption of microbial cell membranes leading to increased permeability.

- Anticancer : Induction of apoptosis in cancer cells through the inhibition of key signaling pathways.

- Antimalarial : Inhibition of protein synthesis by targeting PfEF2.

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives were tested against common pathogens, showing that modifications in the structure led to enhanced antimicrobial activity.

- Cytotoxicity in Cancer Models : A series of synthesized quinolone derivatives demonstrated varying degrees of cytotoxicity in vitro, with some achieving selective toxicity towards cancerous cells compared to normal cells.

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline derivatives .

- Chlorination : Treating 2-hydroxyquinoline-4-carboxylic acid with POCl₃ in DMF under reflux (100°C, 4 hours) introduces the chloro substituent. This method requires careful control of stoichiometry and temperature to avoid over-chlorination .

- Heterocyclization : Base-catalyzed ester condensation of intermediates like 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride .

Optimization Tips : Use continuous flow reactors for scalability, and monitor reaction progress via LC-MS to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl, chloro, and carboxylic acid groups). For example, the chloro group at C6 deshields neighboring protons, visible as distinct splitting patterns .

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures. High-resolution data (>1.0 Å) ensures accurate determination of bond angles and torsional conformations .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 221.64 g/mol for C₁₀H₆ClNO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities?

- Methodological Answer :

- Molecular Docking : Compare binding affinities of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid with target proteins (e.g., bacterial enzymes or cancer receptors). Use software like AutoDock Vina to model interactions with active sites .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. For example, chloro groups enhance antimicrobial potency by increasing lipophilicity, while hydroxyl groups improve solubility .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) to reconcile discrepancies .

Q. What strategies address low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for improved cyclization efficiency. For example, CuI/1,10-phenanthroline systems enhance heterocyclization yields in toluene .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Polar aprotic solvents stabilize intermediates but may promote hydrolysis .

- Process Automation : Use flow chemistry to maintain consistent temperature and mixing, reducing batch-to-batch variability .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

- Methodological Answer :

- High-Resolution XRD : Differentiate keto-enol tautomers via electron density maps. For example, the hydroxyl group at C2 may adopt keto forms in acidic conditions, altering hydrogen-bonding networks .

- Neutron Diffraction : Locate hydrogen atoms to confirm protonation states, critical for understanding pH-dependent reactivity .

- Complementary Techniques : Pair XRD with solid-state NMR to validate tautomeric assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.